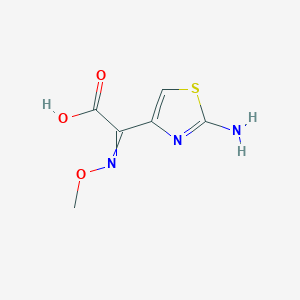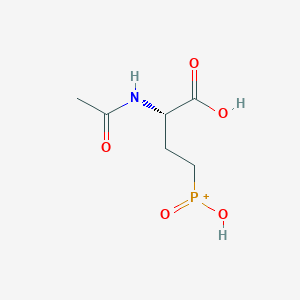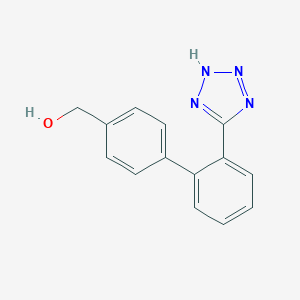
Ergaseptine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ergaseptine-d4 is not directly discussed in the provided papers. However, the papers do provide information on related compounds and enzymes that could be involved in the synthesis or modification of ergot alkaloids, which are a class of compounds that ergaseptine-d4 likely belongs to. For instance, the tripeptide chains of ergopeptines, which are D-lysergic acid alkaloid peptides, are synthesized by nonribosomal peptide synthetases in the ergot fungus Claviceps purpurea .
Synthesis Analysis
The synthesis of ergopeptines involves the enzyme EasH, which is a Fe²⁺/2-ketoglutarate-dependent dioxygenase. This enzyme works in conjunction with LPS1 and LPS2 to catalyze the total enzymatic synthesis of ergopeptines. EasH introduces a hydroxyl group into the N-(D-lysergyl-aminoacyl)-lactam, which then spontaneously condenses with the terminal lactam carbonyl group to form the unique bicyclic cyclol structure of the ergopeptines .
Molecular Structure Analysis
The molecular structure of ergopeptines, which are related to ergaseptine-d4, features a unique bicyclic cyclol arrangement based on an amino-terminal α-hydroxyamino acid and a terminal orthostructure. This structure is the result of the enzymatic synthesis process involving EasH and the nonribosomal peptide synthetases LPS1 and LPS2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ergopeptines, which are related to ergaseptine-d4, include the hydroxylation of the N-(D-lysergyl-aminoacyl)-lactam and the subsequent cyclolization to form the bicyclic structure. This process is catalyzed by the EasH enzyme, which is related to the family of phytanoyl coenzyme A hydroxylases .
Physical and Chemical Properties Analysis
While the physical and chemical properties of ergaseptine-d4 are not directly provided in the papers, the properties of related enzymes and compounds can be inferred. For example, eryngase, a serine aminopeptidase from Pleurotus eryngii, exhibits stability with respect to temperature and pH and is inhibited by iodoacetate . It is involved in the hydrolysis of hydrophobic l-aminoacyl-p-nitroanilides and can catalyze peptide bond formation, producing opioid dipeptides . The biochemical characterization of eryngase shows that it belongs to the family S9 peptidases and contains a catalytic triad of Ser, Asp, and His . Mutation studies on eryngase provide insights into the enzyme's specificity and catalytic mechanism, which could be relevant for understanding the properties of enzymes involved in the synthesis of ergaseptine-d4 .
Scientific Research Applications
Eryngase: A Pleurotus Eryngii Aminopeptidase
This research focuses on an enzyme called eryngase, identified in Pleurotus eryngii, which exhibits peptide bond formation activity. It is relevant for understanding the enzymatic activities and potential applications in peptide synthesis (Arima et al., 2010).
Dipeptidyl Peptidase-4 (DPP4) Inhibitors
Several studies explore the role and mechanism of DPP4 inhibitors. These are significant in understanding the metabolic and pharmacological aspects of similar enzyme inhibitors and could be tangentially relevant to Ergaseptine-d4 studies (Mulvihill & Drucker, 2014).
DPP4 as a Novel Adipokine
This study explores DPP4's role in obesity and the metabolic syndrome, potentially offering insights into the metabolic functions of similar compounds (Lamers et al., 2011).
D-Lysergic Acid Alkaloid Peptides
Research into D-lysergic acid alkaloid peptides, particularly in the context of the ergot fungus Claviceps purpurea, might offer indirect insights into Ergaseptine-d4 due to the relationship in chemical structures and biological functions (Havemann et al., 2014).
Other Related Studies
- Studies on volatile methylsiloxanes in waste-to-energy landfill biogases might offer insights into the analysis and handling of similar volatile compounds (Badjagbo et al., 2010).
- Research on dipeptidyl peptidase inhibitors as potential drugs for inflammatory diseases could provide a broader understanding of the therapeutic applications of similar enzyme inhibitors (Yazbeck et al., 2009).
properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480507 |
Source


|
| Record name | Ergaseptine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfanilamide-d4 | |
CAS RN |
77435-46-2 |
Source


|
| Record name | Ergaseptine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

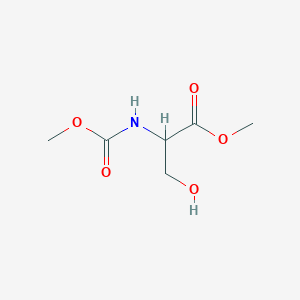

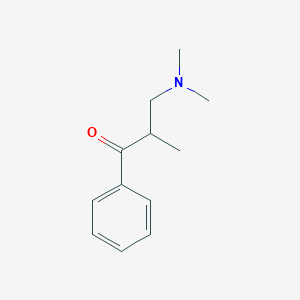
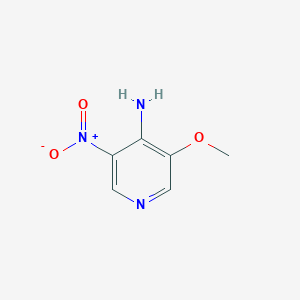
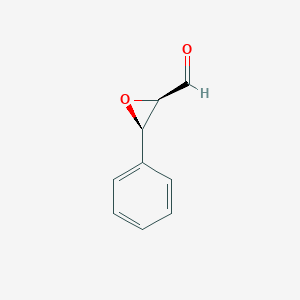


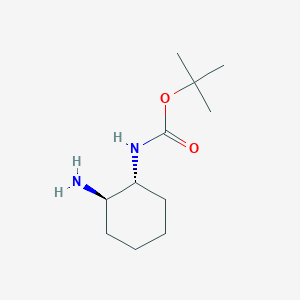
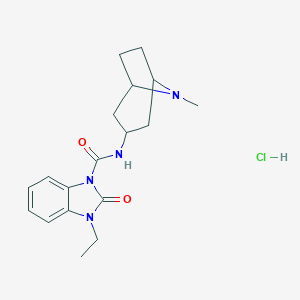
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
